[(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol
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Overview
Description
[(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol is a chiral compound with significant applications in various fields of chemistry and industry. This compound is characterized by its two dioxolane rings and a methanol group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol typically involves the use of chiral catalysts and ligands. One common method includes the use of hydrogen-bonding organocatalysts, which are examined in terms of acidity, deprotonation enthalpies, and hydrogen bonding . The reaction conditions often involve the addition of Grignard reagents to amides, leading to the formation of cyclopropylamines .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar catalytic processes. The use of high-quality catalysts and controlled reaction conditions ensures the efficient production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
[(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve the use of halides or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols.
Scientific Research Applications
[(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol has several scientific research applications, including:
Chemistry: Used as a chiral catalyst in various asymmetric synthesis reactions.
Biology: Investigated for its potential role in biological systems and enzymatic reactions.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which [(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to participate in stereoselective reactions, influencing the formation of specific products. The dioxolane rings and methanol group play crucial roles in its reactivity and interaction with other molecules.
Comparison with Similar Compounds
[(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol can be compared with other similar compounds, such as:
- (4R,5R)-2,2-Dimethyl-α,α,α′,α′-tetraphenyldioxolane-4,5-dimethanol
- (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone
These compounds share structural similarities but differ in their specific functional groups and applications. This compound is unique due to its dual dioxolane rings and methanol group, which contribute to its distinct reactivity and versatility in various chemical reactions.
Properties
Molecular Formula |
C11H20O5 |
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Molecular Weight |
232.27 g/mol |
IUPAC Name |
[(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C11H20O5/c1-10(2)13-6-8(15-10)9-7(5-12)14-11(3,4)16-9/h7-9,12H,5-6H2,1-4H3/t7-,8+,9+/m0/s1 |
InChI Key |
FBIWGPWXTDOFQR-DJLDLDEBSA-N |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@H]2[C@@H](OC(O2)(C)C)CO)C |
Canonical SMILES |
CC1(OCC(O1)C2C(OC(O2)(C)C)CO)C |
Origin of Product |
United States |
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